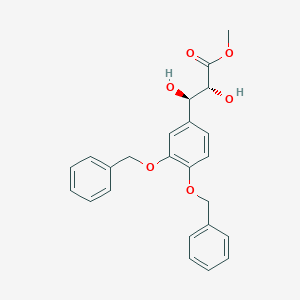
Methyl 2-amino-4-chloro-5-fluorobenzoate
Descripción general
Descripción
“Methyl 2-amino-4-chloro-5-fluorobenzoate” is a chemical compound with the molecular formula C8H7ClFNO2 . It is also known as “2-Amino-4-chloro-5-fluoro-benzoic acid methyl ester” and "Methyl 4-chloro-5-fluoroanthranilate" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-chloro-5-fluorobenzoate” can be represented by the InChI code: 1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-amino-4-chloro-5-fluorobenzoate” are not available, similar compounds like “Methyl 2-fluorobenzoate” have been reported to react with hydrazide to afford 2-fluorobenzoic hydrazide .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-chloro-5-fluorobenzoate” has a molecular weight of 203.6 . It has a predicted boiling point of 302.5±42.0 °C and a predicted density of 1.396±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Synthesis Optimization
Methyl 2-amino-4-chloro-5-fluorobenzoate has been synthesized through a series of reactions involving nitrification, esterification, and hydronation. An optimal synthesis route was determined, starting with 3-fluorobenzoic acid reacting with mixed acid, followed by methanol, and finally achieving the product through reduction. The yield was noted as 81%, and the product's structure was confirmed using various analytical techniques such as melting point, IR, NMR, and GC-MS (Yin Jian-zhong, 2010).
Aurora Kinase Inhibitor
The compound has been mentioned in the context of Aurora kinase inhibitors. Specific derivatives of the compound, including pharmaceutically acceptable salts, have been noted to inhibit Aurora A, which may have implications in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Biological Applications and Research
Antitumor Properties
The compound's derivatives, such as 2-(4-aminophenyl)benzothiazoles, have shown potent antitumor properties in vitro and in vivo. These derivatives induce and are biotransformed by cytochrome P450 1A1, with amino acid conjugation used to overcome limitations posed by drug lipophilicity. Promising results were observed in the treatment of breast and ovarian xenograft tumors, pointing to potential suitability for clinical evaluation (T. Bradshaw et al., 2002).
Antibacterial Applications
Some derivatives of Methyl 2-amino-4-chloro-5-fluorobenzoate have been synthesized and screened for their antibacterial activities. These compounds showed promising activity, highlighting their potential as novel antibacterial agents (B. S. Holla et al., 2003).
Herbicidal Activity
The compound and its derivatives have also been synthesized and characterized for their herbicidal activity. Preliminary biological tests indicated that these compounds possess significant herbicidal properties, presenting a new avenue for agrochemical research (Liu Chang-chun, 2006).
Fluorescent Sensor Development
A derivative of the compound has been used in the development of a highly sensitive, selective fluorescent sensor for Al3+ detection. This sensor showed high selectivity and sensitivity towards Al3+ ions, indicating its potential use in bio-imaging and living cell imaging applications (Xingpei Ye et al., 2014).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin or eyes .
Propiedades
IUPAC Name |
methyl 2-amino-4-chloro-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUDXCLLUWRJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546895 | |
| Record name | Methyl 2-amino-4-chloro-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-chloro-5-fluorobenzoate | |
CAS RN |
104901-79-3 | |
| Record name | Methyl 2-amino-4-chloro-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)







